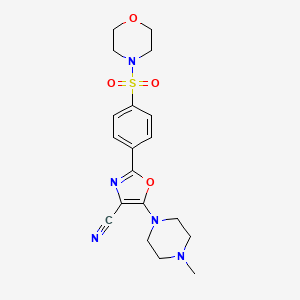
N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1853217-79-4 . It has a molecular weight of 277.24 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine, a process leading to various derivatives including [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).
Imine Synthesis
- The synthesis of Imine: phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under various temperature conditions was explored using density functional theory methods (Jafari, 2018).
Antiosteoclast Activity
- Synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates using (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).
Nuclear Magnetic Resonance Spectroscopic Analysis
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized and characterized by NMR spectroscopy, Elemental Analysis, and MS data (Younas et al., 2014).
Photocytotoxicity Studies
- Iron(III) complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds demonstrated unprecedented photocytotoxicity in red light, showing potential in cancer cell apoptosis and generation of reactive oxygen species (Basu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Future Directions
Mechanism of Action
Target of Action
It is noted that this compound is a 4-aryl piperidine and is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it may facilitate the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
In the context of protacs, it could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
As part of a PROTAC, it could potentially lead to the degradation of target proteins .
properties
IUPAC Name |
N-methyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHZWMIAHZWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2803857.png)
![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)



![2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one](/img/structure/B2803868.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)


![Cyclohexyl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2803875.png)
![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)